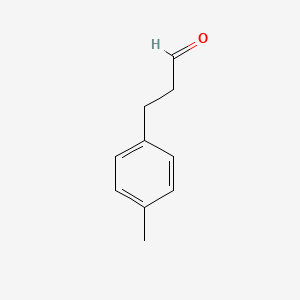

Benzenepropanal, 4-methyl-

描述

The exact mass of the compound Benzenepropanal, 4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5304. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenepropanal, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGZWIFTZXUDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063844 | |

| Record name | p-Methylhydrocinnamic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-12-2 | |

| Record name | 4-Methylbenzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Methylphenyl)propanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, 4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanal, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Methylhydrocinnamic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-p-tolylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(P-METHYLPHENYL)PROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMD883W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Substituted Aromatic Aldehyde Chemistry

Substituted aromatic aldehydes represent a significant class of organic compounds characterized by an aldehyde functional group (-CHO) attached to an aromatic ring that bears additional functional groups. fiveable.me These compounds are foundational in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, polymers, and fragrances. fiveable.mewisdomlib.orgnumberanalytics.com

The reactivity of these aldehydes is largely dictated by the nature and position of the substituents on the aromatic ring. fiveable.me The carbonyl group is electron-withdrawing, which can decrease the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. numberanalytics.com Conversely, the aromatic ring can stabilize the carbonyl group through resonance, making the carbonyl carbon less electrophilic compared to its aliphatic counterparts. fiveable.me

Benzenepropanal, 4-methyl- fits within this class as a para-substituted derivative. The presence of the methyl group, an electron-donating group, at the para-position influences the electronic properties of the benzene (B151609) ring. This substitution pattern, along with the propanal side chain, distinguishes it from simpler aromatic aldehydes like benzaldehyde (B42025) and its other substituted variants such as vanillin (B372448) or anisaldehyde, which are noted for their roles as flavoring agents and in medicinal applications. mdpi.com

Significance in Organic Synthesis and Derived Academic Applications

Benzenepropanal, 4-methyl- serves as a valuable intermediate in the synthesis of various organic compounds. Its aldehyde functional group is amenable to a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making it a useful building block for constructing more complex molecular architectures. fiveable.menumberanalytics.com

In industrial settings, the synthesis of Benzenepropanal, 4-methyl- can be achieved through methods such as the catalytic hydrogenation of 4-methylcinnamaldehyde, often using a palladium on carbon (Pd/C) catalyst under elevated pressure and temperature. Another synthetic route involves the Friedel-Crafts alkylation of toluene (B28343) with propionaldehyde.

Academic research has utilized related aromatic aldehydes in a multitude of synthetic strategies. For instance, aromatic aldehydes are key reactants in condensation reactions to form derivatives like chalcones and benzoxazoles. wisdomlib.org They are also employed in multicomponent reactions to create complex heterocyclic structures such as 3-aminofurans. Functionally substituted aromatic aldehydes are specifically used to introduce various moieties into larger molecular frameworks, as seen in the synthesis of new thioglycolurils. arkat-usa.org While direct academic applications for Benzenepropanal, 4-methyl- are not as widely documented as for some other aldehydes, its structural motifs appear in precursors for chiral auxiliaries and in the synthesis of complex molecules. researchgate.netorgsyn.org For example, the related structure, (R)-α-Methylbenzenepropanal, is a key compound in procedures for creating highly enantiomerically enriched aldehydes, alcohols, and ketones. orgsyn.org

Advanced Analytical and Spectroscopic Characterization of Benzenepropanal, 4 Methyl

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating Benzenepropanal, 4-methyl- from complex mixtures and assessing its purity. HPLC and GC-MS are powerful tools that offer high resolution and sensitivity for the analysis of aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of aromatic aldehydes. The development of a robust HPLC method requires careful optimization of several parameters, including the stationary phase, mobile phase composition, and detector settings.

For aromatic aldehydes like Benzenepropanal, 4-methyl-, reversed-phase (RP) HPLC is the most common approach. sielc.com The choice of the stationary phase is critical for achieving the desired selectivity. While traditional C18 columns are widely used for most reversed-phase separations, other stationary phases like Phenyl-Hexyl can offer enhanced retention and unique selectivity for compounds with aromatic rings due to potential π-π interactions. sigmaaldrich.comphenomenex.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comphenomenex.com The solvent strength and selectivity can be fine-tuned by adjusting the ratio of the organic modifier. phenomenex.com For instance, a reverse-phase HPLC method for Benzenepropanal, 4-methyl- can utilize a mobile phase containing acetonitrile (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The pH of the mobile phase is another crucial parameter, and using buffers can help control the ionization state of analytes and improve peak shape. sigmaaldrich.com

In some applications, particularly for trace-level analysis in environmental samples, derivatization is employed to enhance detection. Aldehydes and ketones can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives, which are then analyzed by HPLC with UV detection at approximately 360-370 nm. waters.comauroraprosci.comepa.gov

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 250 mm, 5µm) | Provides good hydrophobic retention for aromatic compounds. auroraprosci.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient/isocratic | Adjusting the organic solvent ratio controls retention time. sielc.comauroraprosci.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. auroraprosci.comnih.gov |

| Temperature | 30 °C or Ambient | Maintains consistent retention times and improves efficiency. auroraprosci.com |

| Detector | UV Detector (e.g., 254 nm or 360 nm for DNPH derivatives) | Aromatic rings provide strong UV absorbance. auroraprosci.comnih.gov |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. auroraprosci.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for analyzing volatile and semi-volatile compounds like Benzenepropanal, 4-methyl-. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. jmchemsci.com

In GC-MS analysis, the sample is first vaporized and separated into its components as it travels through a capillary column. The choice of the capillary column is crucial; a common choice is a nonpolar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., BP-5), which separates compounds based on their boiling points and polarity. rjstonline.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries like the NIST database for positive identification.

GC-MS is particularly valuable for compositional analysis of complex mixtures, allowing for the identification and quantification of individual components. Furthermore, its high resolution makes it suitable for the separation and quantification of isomers, which can be challenging for other techniques. nih.gov By carefully optimizing the GC temperature program and using selected ion monitoring (SIM) mode, it is possible to resolve and quantify structurally similar isomers. nih.gov

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-resolution separation of volatile compounds. rjstonline.com |

| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. d-nb.info |

| Injector Temperature | ~250-280 °C | Ensures rapid and complete vaporization of the sample. d-nb.info |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 280°C) | Optimized to separate components with different boiling points. d-nb.info |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Commonly used for its robustness and good performance. |

| Detector | Electron Multiplier | Provides high sensitivity for detecting ions. |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are essential for the structural confirmation of Benzenepropanal, 4-methyl-.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For an aromatic aldehyde like Benzenepropanal, 4-methyl-, several characteristic absorption bands are expected.

The most prominent feature in the IR spectrum of an aldehyde is the strong C=O stretching absorption. pressbooks.pub For aromatic aldehydes, conjugation of the carbonyl group with the benzene (B151609) ring lowers the vibrational frequency, typically placing this peak in the range of 1710 to 1685 cm⁻¹. pressbooks.pubspectroscopyonline.com Another hallmark of an aldehyde is the aldehydic C-H stretch. This often appears as a pair of weak to medium bands between 2850 and 2700 cm⁻¹, a phenomenon resulting from Fermi resonance. pressbooks.pubspectroscopyonline.com The presence of these peaks is a key diagnostic feature to distinguish aldehydes from ketones. pressbooks.pub

Additional expected peaks for Benzenepropanal, 4-methyl- include C-H stretching vibrations from the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic propyl chain and methyl group (around 3000-2850 cm⁻¹). blogspot.com Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (propyl chain, methyl group) | 3000 - 2850 | Medium |

| Aldehydic C-H Stretch (Fermi resonance doublet) | 2850 - 2800 and 2750 - 2700 | Weak to Medium |

| Carbonyl (C=O) Stretch (conjugated) | 1710 - 1685 | Strong |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. libretexts.org While FTIR measures absorption, Raman measures the inelastic scattering of photons. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. libretexts.org

The C=O stretch of the aldehyde group is also observable in the Raman spectrum, though it is typically less intense than in the IR spectrum. Symmetrical C-H stretching vibrations of the methyl and propyl groups will also be Raman active. The complementarity of FTIR and Raman is advantageous; for example, highly symmetric bonds that are weak in the IR spectrum are often strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes. libretexts.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3060 | Strong |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Medium |

| Aromatic Ring C=C Stretch | ~1600 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of an organic compound. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are used to fully characterize Benzenepropanal, 4-methyl-.

In the ¹H NMR spectrum, the aldehydic proton is highly deshielded and appears as a characteristic singlet or triplet in the 9-10 ppm region. The protons on the para-substituted aromatic ring typically appear as two doublets in the 7-8 ppm range. The protons of the propyl chain will show distinct signals: the two protons adjacent to the aromatic ring (benzylic) would appear around 2.9 ppm, and the two protons adjacent to the carbonyl group would be further downfield around 2.7 ppm, both likely as triplets. The protons of the methyl group attached to the aromatic ring are expected to produce a singlet at approximately 2.3-2.4 ppm. blogspot.com

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most downfield signal, appearing in the 190-200 ppm range for aromatic aldehydes. libretexts.org The carbons of the aromatic ring will resonate between 125 and 150 ppm. The carbons of the propyl chain and the methyl group will appear in the upfield aliphatic region (typically < 60 ppm). mdpi.com Techniques like DEPT, COSY, and HMBC can be used to confirm the assignments and establish the connectivity between protons and carbons. mdpi.com

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.8 (t) | ~200 |

| Aromatic CH (ortho to propyl) | ~7.1 (d) | ~129 |

| Aromatic CH (ortho to methyl) | ~7.1 (d) | ~129 |

| Aromatic C (ipso, attached to propyl) | - | ~138 |

| Aromatic C (ipso, attached to methyl) | - | ~136 |

| Propyl CH₂ (adjacent to ring) | ~2.9 (t) | ~30 |

| Propyl CH₂ (middle) | ~2.7 (t) | ~45 |

| Methyl (-CH₃) | ~2.3 (s) | ~21 |

¹H NMR Chemical Shift and Coupling Constant Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For Benzenepropanal, 4-methyl-, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehyde, aliphatic, aromatic, and methyl protons.

The aldehydic proton (CHO) typically appears as a triplet in the downfield region of the spectrum, around δ 9.8 ppm. This downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group. The triplet splitting pattern arises from the coupling with the two adjacent protons of the neighboring methylene (B1212753) (CH₂) group.

The two methylene groups in the propyl chain, CαH₂ (adjacent to the carbonyl) and CβH₂ (adjacent to the aromatic ring), are chemically distinct and exhibit complex splitting patterns. The CαH₂ protons typically resonate around δ 2.7-2.9 ppm, while the CβH₂ protons appear slightly further upfield, around δ 2.6-2.8 ppm. These signals often appear as triplets or multiplets due to coupling with each other.

The aromatic protons on the para-substituted benzene ring give rise to two distinct signals, appearing as a characteristic AA'BB' system. The two protons ortho to the propyl group and the two protons meta to the propyl group are chemically equivalent, respectively. These typically appear as two doublets in the aromatic region (δ 7.0-7.2 ppm). The coupling constant between these adjacent aromatic protons is typically in the range of 7-8 Hz.

The protons of the methyl group (CH₃) attached to the benzene ring are highly shielded and thus appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.3 ppm.

Interactive Data Table: ¹H NMR Data for Benzenepropanal, 4-methyl-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.8 | Triplet (t) | ~1.5-2.0 |

| Methylene (α-CH₂) | ~2.7-2.9 | Triplet (t) | ~7.5-8.0 |

| Methylene (β-CH₂) | ~2.6-2.8 | Triplet (t) | ~7.5-8.0 |

| Aromatic (Ar-H) | ~7.1 | Doublet (d) | ~8.0 |

| Aromatic (Ar-H) | ~7.0 | Doublet (d) | ~8.0 |

| Methyl (-CH₃) | ~2.3 | Singlet (s) | N/A |

¹³C NMR Chemical Environment Mapping

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pub In the proton-decoupled ¹³C NMR spectrum of Benzenepropanal, 4-methyl-, each unique carbon atom gives a distinct signal. pressbooks.pub

The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around δ 200-205 ppm. docbrown.info The aromatic carbons resonate in the range of δ 125-140 ppm. The quaternary carbon attached to the propyl chain (ipso-carbon) is typically found around δ 138-140 ppm, while the carbon bearing the methyl group is observed around δ 135-137 ppm. The other aromatic carbons (CH) appear at approximately δ 129 and δ 128 ppm.

The aliphatic carbons of the propyl chain appear in the upfield region. The α-carbon (adjacent to the carbonyl group) is found around δ 45 ppm, and the β-carbon (adjacent to the aromatic ring) resonates at a higher field, around δ 30 ppm. The methyl carbon signal is the most shielded, appearing furthest upfield at approximately δ 21 ppm. oregonstate.educompoundchem.com

Interactive Data Table: ¹³C NMR Data for Benzenepropanal, 4-methyl-

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~202 |

| Aromatic (C-ipso, alkyl) | ~139 |

| Aromatic (C-ipso, methyl) | ~136 |

| Aromatic (CH) | ~129.5 |

| Aromatic (CH) | ~128.5 |

| Methylene (α-CH₂) | ~45 |

| Methylene (β-CH₂) | ~30 |

| Methyl (-CH₃) | ~21 |

Advanced 2D NMR Techniques for Connectivity and Proximity Studies

Advanced 2D NMR techniques such as COSY and HSQC are invaluable for confirming the structural assignment of Benzenepropanal, 4-methyl- by revealing connectivity between atoms. sdsu.eduox.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. reed.edu For Benzenepropanal, 4-methyl-, key cross-peaks would be observed between:

The aldehyde proton (δ ~9.8 ppm) and the α-CH₂ protons (δ ~2.7-2.9 ppm).

The α-CH₂ protons (δ ~2.7-2.9 ppm) and the β-CH₂ protons (δ ~2.6-2.8 ppm).

The two sets of aromatic protons (δ ~7.0 and 7.1 ppm), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would definitively link:

The aldehyde proton signal (~9.8 ppm) to the carbonyl carbon signal (~202 ppm).

The α-CH₂ proton signal (~2.7-2.9 ppm) to the α-carbon signal (~45 ppm).

The β-CH₂ proton signal (~2.6-2.8 ppm) to the β-carbon signal (~30 ppm).

The aromatic proton signals (~7.0-7.1 ppm) to their respective aromatic carbon signals (~128-130 ppm).

The methyl proton signal (~2.3 ppm) to the methyl carbon signal (~21 ppm).

Electronic Spectroscopy and Other Optical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of Benzenepropanal, 4-methyl- is primarily influenced by the electronic transitions within the aromatic ring.

The spectrum is expected to show strong absorption bands characteristic of π → π* transitions associated with the benzene ring. pharmatutor.org These typically occur below 280 nm. A weaker absorption band, corresponding to the forbidden n → π* transition of the carbonyl group, may be observed at a longer wavelength, typically above 280 nm. uzh.ch The presence of the alkyl chain partially isolates the carbonyl group from the aromatic π-system, so its electronic properties are less influenced by conjugation compared to a compound like 4-methylbenzaldehyde (B123495). nist.gov

Fluorescence Spectroscopy in Aromatic Systems

Aromatic compounds often exhibit fluorescence, a phenomenon where a molecule absorbs light at one wavelength and emits it at a longer wavelength. The fluorescence properties of Benzenepropanal, 4-methyl-, would be dependent on the efficiency of the electronic relaxation pathways from the excited state. While detailed fluorescence data for this specific compound is not widely reported, aromatic aldehydes can exhibit fluorescence, although it is often weak due to efficient intersystem crossing to the triplet state. The emission spectrum would be expected at a longer wavelength than the absorption maximum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. youtube.com For Benzenepropanal, 4-methyl-, with a molecular formula of C₁₀H₁₂O, the calculated monoisotopic mass is 148.08882 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 148. The fragmentation pattern provides valuable structural clues:

A prominent peak is expected at m/z 91 , corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺). This ion is formed by the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), followed by rearrangement.

Another significant fragment can be observed at m/z 105 , resulting from the loss of the propyl group ([M - 43]⁺).

Cleavage alpha to the carbonyl group can lead to the loss of a hydrogen atom to give a peak at m/z 147 ([M - 1]⁺) or the loss of the formyl radical (CHO) to give a peak at m/z 119 ([M - 29]⁺).

A McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a γ-hydrogen, could potentially lead to a fragment at m/z 106 .

Interactive Data Table: Predicted Mass Spectrometry Fragments for Benzenepropanal, 4-methyl-

| m/z | Proposed Fragment Ion | Formula |

| 148 | Molecular Ion [M]⁺˙ | [C₁₀H₁₂O]⁺˙ |

| 119 | [M - CHO]⁺ | [C₉H₁₁]⁺ |

| 105 | [M - C₃H₇]⁺ | [C₇H₅O]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass and elemental formula of a compound. For Benzenepropanal, 4-methyl-, HRMS provides the exact mass of the molecular ion, allowing for the confirmation of its elemental composition (C₁₀H₁₂O). The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is a key piece of data obtained from HRMS analysis. chemspider.comnih.gov This high degree of mass accuracy is essential for differentiating between compounds with the same nominal mass but different elemental formulas.

Table 1: HRMS Data for Benzenepropanal, 4-methyl-

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O | chemspider.com |

| Average Mass | 148.205 Da | chemspider.com |

| Monoisotopic Mass | 148.088815 Da | chemspider.comnih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS spectra for Benzenepropanal, 4-methyl- are not widely available in the surveyed literature, a plausible fragmentation pathway can be proposed based on established principles of mass spectrometry for aldehydes and aromatic compounds. libretexts.orgchemguide.co.uk

In a typical MS/MS experiment, the molecular ion ([M]+•) of Benzenepropanal, 4-methyl- (m/z 148.0888) would be selected as the precursor ion. This ion would then be subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule.

A primary fragmentation event for aldehydes involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For Benzenepropanal, 4-methyl-, a significant fragmentation pathway is initiated by the cleavage of the C-C bond between the propyl chain and the aromatic ring (benzylic cleavage). This leads to the formation of a stable tropylium-like ion. Another common fragmentation for aldehydes is the McLafferty rearrangement, if a gamma-hydrogen is available, which would lead to a neutral loss.

Proposed Key Fragmentation Steps:

Formation of the Molecular Ion: Electron ionization of Benzenepropanal, 4-methyl- results in the formation of the molecular ion [C₁₀H₁₂O]+• at m/z 148.

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond beta to the aromatic ring, leading to the formation of the highly stable methyl-substituted tropylium cation at m/z 105. This is often the base peak in the mass spectrum of such compounds. The corresponding radical C₃H₅O• is lost.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of a hydrogen radical (H•) to form an ion at m/z 147, or the loss of the formyl radical (•CHO) to form an ion at m/z 119.

McLafferty-type Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, can lead to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 106.

These proposed fragments are consistent with general fragmentation patterns observed for aromatic aldehydes and provide a basis for the structural interpretation of mass spectral data for Benzenepropanal, 4-methyl-. libretexts.orgdocbrown.info

Table 2: Proposed MS/MS Fragmentation of Benzenepropanal, 4-methyl-

| m/z (Mass/Charge Ratio) | Proposed Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 148 | [C₁₀H₁₂O]+• | Molecular Ion (Precursor Ion) |

| 119 | [C₉H₁₁]+ | Loss of •CHO from the molecular ion |

| 106 | [C₇H₆O]+• | McLafferty-type rearrangement with loss of C₃H₆ |

| 105 | [C₈H₉]+ | Benzylic cleavage with loss of •C₂H₃CHO |

| 91 | [C₇H₇]+ | Tropylium ion, from rearrangement of the [C₈H₉]+ ion |

Chemistry of Benzenepropanal, 4 Methyl Derivatives and Structural Analogs

Comparative Analysis with Related Aromatic Aldehydes

Benzenepropanal, 4-(1-methylethyl)-: Structure-Reactivity Comparisons

A close structural analog of Benzenepropanal, 4-methyl- is Benzenepropanal, 4-(1-methylethyl)-, also known as p-isopropylhydrocinnamaldehyde. The primary structural difference lies in the substituent at the para position of the benzene (B151609) ring: a methyl group versus an isopropyl group.

Structural Comparison:

| Compound | Structure |

| Benzenepropanal, 4-methyl- | |

| Benzenepropanal, 4-(1-methylethyl)- |

Reactivity Comparison:

The larger isopropyl group in Benzenepropanal, 4-(1-methylethyl)- exerts a greater steric hindrance around the aromatic ring compared to the methyl group in Benzenepropanal, 4-methyl-. This increased steric bulk can influence the accessibility of the aldehyde functional group to incoming reagents.

From an electronic standpoint, both methyl and isopropyl groups are electron-donating. However, the isopropyl group has a slightly stronger inductive effect than the methyl group. This enhanced electron-donating nature can further decrease the electrophilicity of the carbonyl carbon in Benzenepropanal, 4-(1-methylethyl)-, potentially making it less reactive towards nucleophiles compared to its 4-methyl counterpart.

Other Substituted Benzenepropanals: Electronic and Steric Effects of Ring and Chain Substituents

The reactivity of the benzenepropanal scaffold can be modulated by introducing various substituents on both the aromatic ring and the propanal side chain. These substituents can exert both electronic and steric effects, influencing the molecule's chemical behavior. nih.gov

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (-OCH3) or alkyl groups, when attached to the aromatic ring, increase the electron density on the carbonyl carbon through resonance and inductive effects. This reduces the electrophilicity of the aldehyde, making it less reactive towards nucleophiles.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), have the opposite effect. They decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.

Steric Effects:

Bulky substituents on the aromatic ring, particularly in the ortho position relative to the propanal side chain, can sterically hinder the approach of reactants to the aldehyde group. youtube.com

Substituents on the α or β carbons of the propanal chain can also introduce steric hindrance near the reaction center, influencing the stereochemical outcome of reactions. For instance, a methyl group at the alpha position, as seen in 4-alkyl-α-methylhydrocinnamylaldehydes, can influence the molecule's fragrance and stability. researchgate.net

The interplay of these electronic and steric factors allows for the fine-tuning of the reactivity of substituted benzenepropanals for various synthetic applications. nih.gov

Synthesis and Reactivity of Functional Group Derivatives

The aldehyde functional group in Benzenepropanal, 4-methyl- is a versatile handle for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.

Reduction Products: Benzenepropanols and Related Alcohols

The reduction of Benzenepropanal, 4-methyl- yields 3-(4-methylphenyl)propan-1-ol, a primary alcohol. nih.gov This transformation can be achieved using various reducing agents.

Common Reducing Agents and Conditions:

| Reducing Agent | Conditions | Product |

| Sodium borohydride (B1222165) (NaBH4) | Typically in an alcoholic solvent (e.g., methanol (B129727), ethanol) at room temperature. | 3-(4-methylphenyl)propan-1-ol |

| Lithium aluminum hydride (LiAlH4) | In an anhydrous ether solvent (e.g., diethyl ether, THF), followed by an aqueous workup. | 3-(4-methylphenyl)propan-1-ol |

| Catalytic Hydrogenation (H2/catalyst) | Hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel. | 3-(4-methylphenyl)propan-1-ol |

The resulting alcohol, 3-(4-methylphenyl)propan-1-ol, can serve as a precursor for the synthesis of other molecules through reactions typical of primary alcohols, such as esterification or conversion to alkyl halides.

Oxidation Products: Benzenepropanoic Acids

Oxidation of the aldehyde group in Benzenepropanal, 4-methyl- leads to the formation of 3-(4-methylphenyl)propanoic acid.

Common Oxidizing Agents and Conditions:

| Oxidizing Agent | Conditions | Product |

| Potassium permanganate (B83412) (KMnO4) | Can be performed under acidic or basic conditions, followed by acidification. | 3-(4-methylphenyl)propanoic acid |

| Chromic acid (H2CrO4) (Jones reagent) | In acetone. | 3-(4-methylphenyl)propanoic acid |

| Tollens' reagent ([Ag(NH3)2]+) | A mild oxidizing agent that selectively oxidizes aldehydes. | 3-(4-methylphenyl)propanoic acid |

The resulting carboxylic acid, 3-(4-methylphenyl)propanoic acid, is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Condensation Products: Imine and Enamine Formation

Benzenepropanal, 4-methyl- can undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively. youtube.com These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration. khanacademy.orgyoutube.com

Imine Formation: Reaction with a primary amine (R-NH2) yields an N-substituted imine. The carbon-oxygen double bond of the aldehyde is replaced by a carbon-nitrogen double bond. youtube.com

General Reaction: Ar-CHO + R-NH2 ⇌ Ar-CH=N-R + H2O

Enamine Formation: Reaction with a secondary amine (R2NH) results in the formation of an enamine. In this case, a double bond is formed between the former carbonyl carbon and the adjacent carbon atom, and the nitrogen atom is singly bonded to the original carbonyl carbon. youtube.com

General Reaction: Ar-CH2-CHO + R2NH ⇌ Ar-CH=CH-NR2 + H2O

The formation of imines and enamines provides a pathway to introduce nitrogen into the molecular structure and serves as a key step in various synthetic routes, including the synthesis of more complex heterocyclic compounds. organic-chemistry.org

Stereoisomeric Studies of Benzenepropanal, 4-methyl- and its Analogs

The study of stereoisomers of Benzenepropanal, 4-methyl- and its analogs revolves around the arrangement of atoms in three-dimensional space. When a substituent is introduced at the carbon atom adjacent to the aldehyde group (the α-carbon), this carbon becomes a stereocenter, giving rise to enantiomers and diastereomers.

Chirality in α-Substituted Benzenepropanals

The presence of a chiral center in α-substituted benzenepropanals, such as 2-methyl-3-(4-methylphenyl)propanal, results in two non-superimposable mirror images known as enantiomers. These enantiomers often exhibit different biological activities and pharmacological profiles. The synthesis of a single enantiomer, or enantioselective synthesis, is therefore of significant importance.

The absolute configuration of the stereocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The development of synthetic methods that can selectively produce one enantiomer over the other is a key area of research. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents that can influence the stereochemical outcome of a reaction.

For instance, in the context of related hydrocinnamaldehydes, organocatalytic methods have been developed for the enantioselective α-chlorination of aldehydes. These methods utilize chiral aminocatalysts to control the stereochemistry of the newly formed C-Cl bond at the α-position. While not directly studying Benzenepropanal, 4-methyl-, these studies provide a framework for achieving stereocontrol in similar systems. The use of specific catalysts and solvents can influence the reaction pathway, favoring the formation of one enantiomer.

Diastereoselective and Enantioselective Synthesis of Analogs

The synthesis of analogs of Benzenepropanal, 4-methyl- with controlled stereochemistry at the α-position often involves asymmetric alkylation or aldol (B89426) reactions. These methods aim to achieve high levels of both diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis: When a molecule already contains a chiral center and a new one is introduced, the resulting stereoisomers are diastereomers. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. Chiral auxiliaries are frequently employed for this purpose. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral oxazolidinones have been widely used as auxiliaries in the diastereoselective alkylation of enolates derived from carboxylic acid derivatives. This strategy allows for the introduction of an α-substituent with a high degree of stereocontrol.

Enantioselective Synthesis: Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound from an achiral or racemic starting material. This is often achieved using chiral catalysts. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes. Chiral primary amino acids, for example, can catalyze the enantioselective α-allylation and propargylation of α-branched aldehydes, leading to the formation of quaternary carbon stereocenters with high enantioselectivity.

For the synthesis of α-substituted analogs of Benzenepropanal, 4-methyl-, an enantioselective approach could involve the asymmetric alkylation of a propanal derivative. For example, the use of a chiral nickel catalyst has been reported for the enantioselective direct α-alkylation of α-enolizable ketones with unactivated alkyl halides, a strategy that could potentially be adapted for aldehydes.

Below are illustrative data tables showcasing the types of results obtained in stereoselective synthesis of related compounds, as direct data for Benzenepropanal, 4-methyl- is not extensively available in the cited literature.

Table 1: Illustrative Enantioselective α-Allylation of α-Branched Aldehydes

| Entry | Aldehyde Substrate | Alkyl Halide | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Phenylpropanal | Allyl bromide | Chiral Amino Acid | 85 | 94 |

| 2 | 2-Naphthylpropanal | Propargyl bromide | Chiral Amino Acid | 81 | 92 |

| 3 | 2-(4-Chlorophenyl)propanal | Allyl bromide | Chiral Amino Acid | 88 | 95 |

This table is a representative example based on general findings in organocatalytic asymmetric α-alkylation of aldehydes and does not represent specific experimental results for Benzenepropanal, 4-methyl-. The catalyst is generally a chiral primary amino acid.

Table 2: Illustrative Diastereoselective Alkylation using a Chiral Auxiliary

| Entry | Substrate (with Auxiliary) | Electrophile | Diastereomeric Ratio (d.r.) |

| 1 | N-Propanoyl Oxazolidinone | Methyl Iodide | >99:1 |

| 2 | N-Propanoyl Oxazolidinone | Benzyl Bromide | 98:2 |

| 3 | N-Propanoyl Oxazolidinone | Isopropyl Iodide | 95:5 |

This table illustrates the high diastereoselectivity achievable with chiral auxiliaries in alkylation reactions. The specific substrate is a generic N-propanoyl oxazolidinone, a common system for such studies.

Biochemical Interactions and Research Applications of Benzenepropanal, 4 Methyl

Exploration as a Biochemical Probe in Biological Systems

Receptor Binding Studies using Structural Analogs (e.g., Olfactory Receptors)

No studies were identified that specifically investigate the binding of Benzenepropanal, 4-methyl- or its close structural analogs to olfactory or other receptors. Research on related aromatic aldehydes suggests that the structural features of the aromatic ring and the aldehyde group are key determinants for receptor interaction. oup.comnih.govperfumerflavorist.comoup.com The nature and position of substituents on the benzene (B151609) ring can significantly influence binding affinity and specificity. oup.com However, without direct experimental data for Benzenepropanal, 4-methyl-, any discussion on its receptor binding properties would be speculative.

Cellular Signaling Pathway Modulation Investigations in vitro

There is no available research on the in vitro effects of Benzenepropanal, 4-methyl- on cellular signaling pathways. Studies on other aromatic aldehydes, such as benzaldehyde (B42025), have indicated potential modulation of pathways like PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cell lines. researchgate.net These effects are often linked to interactions with key signaling proteins. researchgate.net However, it is not possible to assert that Benzenepropanal, 4-methyl- would exhibit similar activities without dedicated investigation.

In Vitro Studies of Biological Activities

Antimicrobial Activity Mechanisms of Aromatic Aldehydes

While the antimicrobial properties of various aromatic aldehydes are documented, specific studies on the mechanisms of Benzenepropanal, 4-methyl- are lacking. Generally, aldehydes are known to exert antimicrobial effects by reacting with microbial proteins and peptides, leading to the impairment of essential biochemical processes and ultimately cell death. situbiosciences.com The lipophilicity of aromatic aldehydes allows them to interact with and disrupt bacterial cell membranes. nih.gov For instance, cinnamaldehyde, a well-studied aromatic aldehyde, is known to inhibit bacterial biofilm formation. nih.gov

Table 1: General Antimicrobial Mechanisms of Aromatic Aldehydes

| Mechanism | Description |

| Protein Inactivation | The aldehyde group reacts with amino groups in proteins, leading to denaturation and loss of function. situbiosciences.com |

| Membrane Disruption | Interaction with the lipid bilayer of the cell membrane, altering its fluidity and permeability. nih.gov |

| Enzyme Inhibition | Inhibition of essential enzymes involved in microbial metabolism or cell wall synthesis. |

| Biofilm Inhibition | Interference with the formation of protective biofilms, rendering bacteria more susceptible to antimicrobial agents. nih.gov |

Anti-inflammatory Pathways and Cytokine Modulation in Cell Models

No in vitro studies have been published on the anti-inflammatory effects or cytokine modulation capabilities of Benzenepropanal, 4-methyl-. Research on other aromatic aldehydes suggests potential anti-inflammatory activity through the inhibition of pro-inflammatory mediators. google.com For example, some aldehydes have been shown to decrease the production of cytokines like IL-1β and TNF-α in stimulated immune cells. nih.gov Aromatic aldehydes are being explored for their potential to block the transcription of inflammatory genes. google.com

Enzyme Interactions and Metabolic Pathway Research

There is no information available regarding the specific interactions of Benzenepropanal, 4-methyl- with enzymes or its metabolic pathways. It is plausible that, like other aldehydes, it could be a substrate for aldehyde dehydrogenases, which would oxidize it to the corresponding carboxylic acid. nih.gov The methyl group on the benzene ring might also be a site for metabolic modification. However, this remains speculative without experimental evidence.

Interaction with Cytochrome P450 Enzymes (General Mechanisms)

The cytochrome P450 (CYP450) superfamily of enzymes is a critical component of Phase I metabolism, primarily responsible for the biotransformation of a vast array of xenobiotics, including therapeutic drugs and environmental compounds. nih.govmdpi.com These membrane-bound hemoproteins are found in most tissues, with the highest concentrations in the liver. nih.govmdpi.com The primary function of CYP450 enzymes in this context is to introduce or expose functional groups on parent compounds, a process that typically increases water solubility and facilitates subsequent Phase II metabolism and excretion. mdpi.com For an aldehyde compound such as Benzenepropanal, 4-methyl-, interaction with CYP450 enzymes would likely involve oxidative metabolic pathways.

The general mechanism of CYP450 catalysis is a complex cycle that involves the activation of molecular oxygen. One atom of oxygen is inserted into the substrate, while the other is reduced to form a water molecule. mdpi.com This process can lead to various chemical transformations, including aromatic hydroxylation, dealkylation, and the oxidation of aldehydes into carboxylic acids. mdpi.com The specific outcome of the interaction between a substrate and a CYP450 enzyme is dependent on the isoform of the enzyme and the chemical structure of the substrate. mdpi.com The CYP1, CYP2, and CYP3 families are the most prominent in human drug metabolism. mdpi.com Given the aromatic and aldehyde moieties of Benzenepropanal, 4-methyl-, it could potentially serve as a substrate for multiple CYP450 isoforms, which are known to metabolize compounds with similar structural features, such as benzene. nih.gov For instance, CYP2E1 is recognized as a primary enzyme in the metabolism of benzene at low concentrations. nih.gov

Interactive Table: Key Human Cytochrome P450 Families in Drug Metabolism

| CYP Family | Notable Isoforms | Primary Functions in Metabolism |

|---|---|---|

| CYP1 | CYP1A2 | Metabolism of procarcinogens and some drugs. |

| CYP2 | CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Metabolism of a wide range of clinically important drugs and xenobiotics like benzene. nih.gov |

| CYP3 | CYP3A4, CYP3A5 | Metabolism of over 50% of clinically used drugs. |

Investigation of Aldehyde Reductase and Dehydrogenase Pathways

Beyond the cytochrome P450 system, the metabolic fate of aldehydes like Benzenepropanal, 4-methyl- is significantly influenced by two other major enzyme pathways: aldehyde reductases and aldehyde dehydrogenases. These enzymes catalyze the respective reduction and oxidation of the aldehyde functional group.

Aldehyde Reductase Pathway: Aldehyde reductases (ALR) are members of the aldo-keto reductase superfamily. nih.gov These cytosolic enzymes utilize the cofactor NADPH to catalyze the reduction of aldehydes to their corresponding primary alcohols. nih.gov In the case of Benzenepropanal, 4-methyl-, this pathway would convert it to 4-methyl-benzenepropanol. The catalytic mechanism involves a tyrosine residue in the active site acting as a proton donor. nih.gov The substrate specificity of aldehyde reductases can be broad, and they are known to act on various aliphatic and aromatic aldehydes. nih.gov This pathway is often considered a detoxification route, as alcohols can be more readily conjugated in Phase II metabolism.

Aldehyde Dehydrogenase Pathway: The aldehyde dehydrogenase (ALDH) superfamily comprises NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids. nih.gov For Benzenepropanal, 4-methyl-, this pathway would yield 4-methyl-benzenepropanoic acid. The general mechanism involves a nucleophilic attack by an active site cysteine residue on the carbonyl carbon of the aldehyde substrate, forming a thiohemiacetal intermediate. nih.gov This is followed by hydride transfer to the NAD(P)+ cofactor, resulting in a thioacyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid product. nih.gov ALDH enzymes play a crucial role in detoxifying both endogenous and exogenous aldehydes. nih.gov

Interactive Table: Comparison of Aldehyde Metabolism Pathways

| Feature | Aldehyde Reductase Pathway | Aldehyde Dehydrogenase Pathway |

|---|---|---|

| Enzyme Class | Aldo-keto reductase superfamily nih.gov | Aldehyde dehydrogenase superfamily nih.gov |

| Cofactor | NADPH nih.gov | NAD(P)+ nih.gov |

| Reaction | Reduction | Oxidation nih.gov |

| Product | Alcohol (4-methyl-benzenepropanol) | Carboxylic Acid (4-methyl-benzenepropanoic acid) nih.gov |

| Catalytic Residue | Tyrosine (proton donor) nih.gov | Cysteine (nucleophile) nih.gov |

Ligand-Protein Interactions via Molecular Docking

Molecular docking is a computational technique widely used in drug discovery and molecular biology to predict the preferred orientation of a ligand when it binds to a target protein. rsc.orgmendeley.com This method allows for the detailed investigation of ligand-protein interactions at an atomic level, providing insights into binding affinity and mechanism of action before synthesis or biological testing. rsc.org

For a compound like Benzenepropanal, 4-methyl-, molecular docking could be employed to simulate its interaction with the active sites of metabolic enzymes such as specific Cytochrome P450 isoforms, aldehyde reductase, or aldehyde dehydrogenase. The process involves generating multiple possible conformations of the ligand within the binding pocket of the protein and scoring these poses based on a scoring function that estimates the binding energy. researchgate.net

The interactions governing the stability of the ligand-protein complex are diverse. Given the structure of Benzenepropanal, 4-methyl-, key interactions would likely include:

Hydrophobic Interactions: The benzene ring and the methyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site. rsc.org

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor.

π-Interactions: The aromatic ring can participate in various π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or methyl-π interactions, where the methyl group interacts with the face of an aromatic ring. nih.govnih.gov These interactions are crucial for the fine-tuning of binding affinity and selectivity. nih.gov

Molecular docking studies provide valuable data, including the predicted binding energy, which is an estimate of binding affinity, and the specific amino acid residues involved in the interaction. researchgate.net This information is instrumental in rational drug design and in understanding the metabolic profile of a compound. researchgate.net

Interactive Table: Overview of a Molecular Docking Process

| Step | Description | Key Output |

|---|---|---|

| 1. Target Preparation | The 3D structure of the protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogens and assigning charges. | A receptor file ready for docking. |

| 2. Ligand Preparation | The 3D structure of the ligand (Benzenepropanal, 4-methyl-) is generated and optimized to find its lowest energy conformation. | A flexible 3D model of the ligand. |

| 3. Docking Simulation | The ligand is placed into the defined binding site of the protein, and various conformations and orientations are sampled. | A set of possible binding poses. |

| 4. Scoring and Analysis | The generated poses are "scored" to estimate binding affinity. The best-scoring pose is analyzed to identify key molecular interactions. researchgate.net | Predicted binding energy (e.g., in kcal/mol) and a map of ligand-protein interactions. rsc.org |

Environmental Fate and Methodological Assessment of Benzenepropanal, 4 Methyl

Biodegradation Studies in Aquatic and Soil Environments

No specific studies on the biodegradation of Benzenepropanal, 4-methyl- in aquatic or soil environments were found. General principles of microbial degradation of aromatic compounds suggest that the benzene (B151609) ring and the propanal side chain would be susceptible to microbial attack under both aerobic and anaerobic conditions. nih.govfrontiersin.orgnih.govnih.gov

Aerobic and Anaerobic Degradation Kinetics

Specific kinetic data, such as half-lives or degradation rate constants for Benzenepropanal, 4-methyl- under aerobic or anaerobic conditions, are not available in the reviewed literature. For many organic compounds, aerobic degradation pathways, which often involve oxygenase enzymes, are typically faster and more complete. frontiersin.orgnih.gov Anaerobic degradation is also a crucial process, particularly in environments devoid of oxygen like sediments and certain subsurface soils, and often proceeds via different biochemical pathways. nih.govepa.gov Kinetic models like the Monod or Haldane equations are frequently used to describe the rate of biodegradation of xenobiotic compounds, but their application requires experimental data that is currently lacking for Benzenepropanal, 4-methyl-. sci-hub.seresearchgate.netnih.gov

Microbial Community Involvement in Biotransformation Processes

There is no information identifying specific microbial species or communities capable of degrading Benzenepropanal, 4-methyl-. Generally, a wide variety of bacteria and fungi are known to metabolize aromatic hydrocarbons. nih.govnih.gov Biotransformation, the alteration of a substance by living organisms, can lead to various breakdown products. frontiersin.org The identification of metabolites is a key component of understanding degradation pathways, but this information is not available for the target compound. nih.gov

Aquatic and Terrestrial Ecotoxicity Testing Methodologies

No ecotoxicity data from studies on Benzenepropanal, 4-methyl- were found. Ecotoxicity testing is essential for determining the potential risk of a chemical to environmental organisms. epa.gov

Acute and Chronic Toxicity Assessment Protocols in Aquatic Organisms

Standardized protocols from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically used to assess the acute and chronic toxicity of chemicals to aquatic life, such as fish, invertebrates (e.g., Daphnia magna), and algae. epa.govnih.gov These tests determine endpoints like the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a response in 50% of the population). sci-hub.box Without experimental data, the aquatic toxicity of Benzenepropanal, 4-methyl- remains uncharacterized. QSAR models can provide estimations, but these are predictive and not a substitute for empirical testing. nih.govepa.gov

Soil Organism and Plant Growth Inhibition Studies

Information regarding the toxicity of Benzenepropanal, 4-methyl- to soil organisms (e.g., earthworms, collembolans) and its potential to inhibit plant growth is not available. Standardized tests are used to evaluate the effects on soil fauna and the germination and growth of various plant species. epa.gov The absence of such data prevents an assessment of the terrestrial ecotoxicological risk of this compound.

Environmental Mobility and Distribution Modeling

There are no specific studies modeling the environmental mobility and distribution of Benzenepropanal, 4-methyl-. The mobility of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment, often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org Multimedia fate and transport models use these properties to predict how a chemical will partition between air, water, soil, and biota. nih.govnih.gov Without experimentally determined or reliably estimated physicochemical properties for Benzenepropanal, 4-methyl-, its environmental distribution cannot be accurately modeled.

Adsorption to Soil and Sediment Particulates

The adsorption of Benzenepropanal, 4-methyl- to soil and sediment is a key process influencing its mobility and distribution in the terrestrial and aquatic environments. The extent of this adsorption is largely governed by the compound's physicochemical properties and the characteristics of the soil or sediment, particularly the organic carbon content.

The primary mechanism for the sorption of nonionic organic compounds like Benzenepropanal, 4-methyl- is partitioning into the soil organic matter. ca.govmdpi.com This process is quantified by the soil organic carbon-water partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to the organic fraction of soil and sediment. A higher Koc value suggests a stronger affinity for organic matter and consequently, lower mobility in the environment.

The adsorption process is generally described by models such as the Freundlich or Langmuir isotherms, which relate the concentration of the chemical in the soil to its concentration in the surrounding water at equilibrium. mdpi.com The Freundlich model, often applicable to heterogeneous surfaces like soil, suggests that the binding strength decreases as the binding sites become occupied. mdpi.com

It is important to note that in the absence of measured data, quantitative structure-activity relationship (QSAR) models and software such as the EPI (Estimation Programs Interface) Suite™ are commonly used to predict the Koc value for organic chemicals based on their molecular structure. chemsafetypro.comchemistryforsustainability.org These tools provide valuable screening-level data for environmental risk assessments. chemistryforsustainability.org

Table 1: Estimated Soil Adsorption Coefficient for a Structurally Related Compound

| Compound Name | CAS Number | Estimated Koc | Predicted Mobility in Soil |

|---|

Data for 4-Methylbenzaldehyde (B123495) is used as a surrogate due to the lack of specific data for Benzenepropanal, 4-methyl-. The actual Koc value may vary.

Volatilization and Atmospheric Dispersion Potential

Volatilization from soil and water surfaces is another significant environmental fate pathway for Benzenepropanal, 4-methyl-, determining its potential for atmospheric transport. This process is primarily controlled by the compound's vapor pressure and its Henry's Law constant.

The vapor pressure of a substance indicates its tendency to evaporate into the air. A higher vapor pressure corresponds to a greater potential for volatilization. Specific experimental data for the vapor pressure of Benzenepropanal, 4-methyl- is limited. However, an evaluation of a group of structurally related phenylpropanal derivatives indicates a range from moderately volatile to volatile. industrialchemicals.gov.au For example, the related compound Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- has a low vapor pressure of 0.25 Pa, indicating low volatility. industrialchemicals.gov.au Another related compound, trifernal, has a higher vapor pressure of 5.24 Pa. industrialchemicals.gov.au This suggests that Benzenepropanal, 4-methyl- likely has a moderate potential to volatilize.

Once in the atmosphere, the dispersion of Benzenepropanal, 4-methyl- is governed by atmospheric conditions such as wind speed and direction, as well as by its potential for degradation through reactions with atmospheric oxidants, primarily hydroxyl radicals. chemistryforsustainability.org The rate of this degradation will determine its atmospheric lifetime and the distance it can be transported from its source.

Table 2: Vapor Pressure of Structurally Related Phenylpropanal Derivatives

| Compound Name | CAS Number | Vapor Pressure (Pa) | Volatility Potential |

|---|---|---|---|

| Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | 80-54-6 | 0.25 | Low |

This data provides a potential range for the volatility of Benzenepropanal, 4-methyl-, for which specific data is unavailable.

Table of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| Benzenepropanal, 4-methyl- | 5406-12-2 |

| 4-Methylbenzaldehyde | 104-87-0 |

| Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl- | 80-54-6 |

Computational and Theoretical Chemistry Studies of Benzenepropanal, 4 Methyl

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, provide a quantitative description of molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.

For Benzenepropanal, 4-methyl-, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its three-dimensional structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. The resulting optimized geometry provides crucial information about the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometrical Parameters of Benzenepropanal, 4-methyl- calculated using DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O | 1.21 Å |

| C-C (aromatic) | 1.39 Å | |

| C-H (aldehyde) | 1.10 Å | |

| Bond Angle | C-C-H (aldehyde) | 120.5° |

| C-C-C (propyl chain) | 112.0° | |

| Dihedral Angle | C-C-C-C (propyl chain) | 180.0° (anti-periplanar) |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high stability and low reactivity. For Benzenepropanal, 4-methyl-, the calculation of the HOMO-LUMO gap would provide insights into its susceptibility to chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters of Benzenepropanal, 4-methyl-

| Parameter | Symbol | Calculated Value (Illustrative) | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | eV |

| Ionization Potential | I | 6.5 | eV |

| Electron Affinity | A | 1.2 | eV |

| Global Hardness | η | 2.65 | eV |

| Global Softness | S | 0.19 | eV⁻¹ |

| Electronegativity | χ | 3.85 | eV |

| Chemical Potential | µ | -3.85 | eV |

| Global Electrophilicity Index | ω | 2.79 | eV |

Note: The values in this table are illustrative and represent typical data obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually shown in blue, are electron-poor and are prone to nucleophilic attack. Green areas indicate regions of neutral potential. For Benzenepropanal, 4-methyl-, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack, and positive potentials around the hydrogen atoms.

Non-Bonding Orbital (NBO) and Fukui Function Analysis for Chemical Reactivity

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled and vacant orbitals. It helps in analyzing hyperconjugative interactions and charge delocalization, which contribute to molecular stability. For Benzenepropanal, 4-methyl-, NBO analysis could reveal the delocalization of electron density between the aromatic ring and the propanal side chain.

Fukui functions are used in computational chemistry to predict the local reactivity of different atomic sites within a molecule. They indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed. The Fukui function helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. For Benzenepropanal, 4-methyl-, this analysis would pinpoint which atoms are most likely to participate in different types of chemical reactions.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of a molecule.

For Benzenepropanal, 4-methyl-, MD simulations would be employed to explore its conformational landscape. The propanal side chain has several rotatable bonds, leading to a variety of possible conformations. MD simulations can reveal the relative stabilities of these conformers, the energy barriers for interconversion between them, and how the molecule's shape fluctuates under different conditions, such as in various solvents. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors in biological systems.

Protein-Ligand Docking for Predictive Biological Interactions

Protein-ligand docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, typically a protein. researcher.lifeyoutube.com This technique is fundamental in drug discovery and molecular biology for understanding potential biological interactions. For Benzenepropanal, 4-methyl-, docking studies can elucidate how it might interact with specific protein targets, thereby predicting its potential biological or pharmacological effects.

The process involves generating a three-dimensional model of Benzenepropanal, 4-methyl- and placing it into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography or NMR) or through homology modeling. youtube.com Sophisticated algorithms then explore various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score, typically an estimation of the binding free energy, helps to identify the most stable binding mode.

Key interactions that are assessed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the protein's amino acid residues. For instance, the aldehyde group of Benzenepropanal, 4-methyl- could act as a hydrogen bond acceptor, while the tolyl group could engage in hydrophobic and π-stacking interactions within a nonpolar pocket of the binding site. The 4-methyl group, in particular, can influence binding affinity and specificity by fitting into small hydrophobic sub-pockets, potentially displacing water molecules and leading to a favorable entropic contribution to binding. nih.gov

Computational studies on similar parabens have been used to predict interactions with human Cytochrome P450 (CYP) enzymes, which are crucial for metabolism. jscimedcentral.com A similar approach for Benzenepropanal, 4-methyl- could predict its metabolic fate and potential for drug-drug interactions. Molecular docking studies could also investigate its potential as an inhibitor for enzymes like those from E. coli, by evaluating binding affinities and interactions with key residues in the active site. scielo.org.mx

The results of docking studies are often presented in tables summarizing the binding energies and the key interacting residues, providing a roadmap for designing more potent or specific analogs.

Table 1: Illustrative Protein-Ligand Docking Results for Benzenepropanal, 4-methyl- with a Hypothetical Receptor

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -7.5 | Tyr123 | Hydrogen Bond (with C=O) |

| Trp45 | π-π Stacking | ||

| Leu89, Val92 | Hydrophobic | ||

| Inhibition Constant (Ki, µM) | 2.5 |

This table is for illustrative purposes to show typical data generated from docking studies.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. biointerfaceresearch.com Techniques based on quantum mechanics, particularly Density Functional Theory (DFT), can calculate various spectroscopic properties with a high degree of accuracy.

Theoretical calculations can predict the infrared (IR) and Raman spectra of Benzenepropanal, 4-methyl-. nih.gov The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Subsequently, vibrational frequency calculations are performed at the same level of theory, such as with the B3LYP functional and a basis set like 6-311++G(d,p). nih.govchemrxiv.org

These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities. nih.gov Because theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and other factors, the computed values are typically scaled by an empirical factor (e.g., 0.960-0.982) to improve agreement with experimental data. biointerfaceresearch.comuh.edu The results help in the definitive assignment of vibrational bands observed in experimental spectra. For Benzenepropanal, 4-methyl-, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring, propyl chain, and methyl group, and various aromatic ring vibrations. mdpi.com

Table 2: Predicted Principal Vibrational Frequencies for Benzenepropanal, 4-methyl- (Scaled)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong |

| Aldehyde C=O Stretch | ~1710 | Very Strong (IR) |

| Aromatic C=C Stretch | 1610, 1500 | Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | Medium |

This table contains representative data based on established group frequency correlations and computational studies of similar molecules. esisresearch.orgresearchgate.net